molecular formula C21H16O7 B11044933 methyl 3-[4-(methoxycarbonyl)phenyl]-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate

methyl 3-[4-(methoxycarbonyl)phenyl]-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate

Cat. No.: B11044933
M. Wt: 380.3 g/mol
InChI Key: UNXXQSFSJSRLQN-UHFFFAOYSA-N
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Description

Methyl 3-[4-(methoxycarbonyl)phenyl]-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate is a complex organic compound with a unique structure that combines elements of furochromene and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[4-(methoxycarbonyl)phenyl]-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and esterification reactions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-(methoxycarbonyl)phenyl]-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 3-[4-(methoxycarbonyl)phenyl]-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-[4-(methoxycarbonyl)phenyl]-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its distinct structure allows for specific interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C21H16O7

Molecular Weight

380.3 g/mol

IUPAC Name

methyl 3-(4-methoxycarbonylphenyl)-4-oxo-2,3-dihydrofuro[3,2-c]chromene-2-carboxylate

InChI

InChI=1S/C21H16O7/c1-25-19(22)12-9-7-11(8-10-12)15-16-17(28-18(15)21(24)26-2)13-5-3-4-6-14(13)27-20(16)23/h3-10,15,18H,1-2H3

InChI Key

UNXXQSFSJSRLQN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(C2=C(O1)C3=CC=CC=C3OC2=O)C4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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